

A Comparative Analysis of Trehalose Metabolism Across Diverse Microbial Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trehalose C14

Cat. No.: B15598693

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Microbial Trehalose Pathways, Enzyme Kinetics, and Regulatory Networks

Trehalose, a non-reducing disaccharide of glucose, serves as a crucial multi-functional molecule in a vast array of microbial species, playing pivotal roles in stress protection, energy storage, and even virulence. Understanding the intricacies of its metabolic pathways is paramount for advancements in microbiology, biotechnology, and the development of novel antimicrobial agents. This guide provides a comprehensive comparative analysis of trehalose metabolism in different microbial species, supported by experimental data, detailed protocols, and visual pathway representations.

Overview of Trehalose Metabolic Pathways

Microorganisms have evolved several distinct pathways for the synthesis and degradation of trehalose. The presence and preference for these pathways vary significantly across different species, reflecting their unique physiological needs and environmental niches.

Trehalose Synthesis Pathways

There are five major recognized pathways for trehalose biosynthesis in microorganisms:

- **OtsA/OtsB (TPS/TPP) Pathway:** This is the most widespread pathway, found in bacteria, archaea, fungi, and plants. It involves two enzymatic steps:

- Trehalose-6-phosphate synthase (TPS), encoded by *otsA* in bacteria and TPS1 in yeast, catalyzes the formation of trehalose-6-phosphate (T6P) from glucose-6-phosphate and a nucleotide sugar donor (UDP-glucose or ADP-glucose).
- Trehalose-6-phosphate phosphatase (TPP), encoded by *otsB* in bacteria and TPS2 in yeast, dephosphorylates T6P to yield free trehalose.
- TreY/TreZ Pathway: Prevalent in many bacteria, this pathway utilizes maltooligosaccharides (like glycogen) as a substrate.
 - Maltooligosyltrehalose synthase (TreY) converts the terminal α -1,4-glycosidic bond of a maltooligosaccharide into an α,α -1,1-glycosidic bond, forming maltooligosyltrehalose.
 - Maltooligosyltrehalose trehalohydrolase (TreZ) then hydrolyzes the newly formed molecule to release trehalose.
- TreS Pathway: This pathway, primarily found in bacteria, involves a single enzyme, trehalose synthase (TreS), which reversibly isomerizes maltose to trehalose. The direction of the reaction is often dependent on the intracellular concentrations of the two disaccharides.
- TreP Pathway: This pathway involves trehalose phosphorylase (TreP), which catalyzes the reversible synthesis of trehalose from glucose-1-phosphate and glucose.
- TreT Pathway: Found in some archaea and bacteria, this pathway utilizes trehalose glycosyltransferring synthase (TreT) to synthesize trehalose from a nucleotide sugar (ADP-glucose or UDP-glucose) and glucose.

Trehalose Degradation Pathways

The breakdown of trehalose primarily occurs through two main enzymatic routes:

- Trehalase: This is the most common degradation enzyme and exists in two main forms:
 - Neutral Trehalase (Nth): Located in the cytoplasm, it has an optimal pH around 7.0 and is often regulated by phosphorylation. In *Saccharomyces cerevisiae*, Nth1 and Nth2 are the primary neutral trehalases.

- Acid Trehalase (Ath): Found in vacuoles or secreted extracellularly, it functions at an acidic pH. In *S. cerevisiae*, Ath1 is the main acid trehalase.
- Trehalose Phosphorylase (TreP): This enzyme phosphorolytically cleaves trehalose into glucose-1-phosphate and glucose.
- Trehalose-6-Phosphate Hydrolase (TreC): In some bacteria like *Escherichia coli*, trehalose can be first phosphorylated to trehalose-6-phosphate, which is then hydrolyzed by TreC into glucose and glucose-6-phosphate.

Comparative Analysis of Key Enzymes

The efficiency and regulation of trehalose metabolism are dictated by the kinetic properties and regulatory mechanisms of its key enzymes. Below is a comparative summary of available data for some of the principal enzymes across different microbial species.

Enzyme	Microbial Species	Gene	Substrate (s)	K _m	V _{max}	Optimal pH
Trehalose-6-P Synthase	Escherichia coli	otsA	UDP-glucose, Glucose-6-P	-	-	-
Saccharomyces cerevisiae	TPS1	UDP-glucose, Glucose-6-P	-	-	~7.0	
Trehalose Synthase	Mycobacterium smegmatis	treS	Maltose	10 mM	-	~7.0
Pseudarthrobacter sp.	treS	Maltose	-	-	7.0	
Trehalose-6-P Hydrolase	Escherichia coli	treC	Trehalose-6-phosphate	6 mM	5.5 μmol/min/mg	-
Neutral Trehalase	Saccharomyces cerevisiae	NTH1	Trehalose	-	-	~7.0
Schizosaccharomyces pombe	ntp1	Trehalose	-	-	-	
Acid Trehalase	Saccharomyces cerevisiae	ATH1	Trehalose	-	-	~4.5
Candida albicans	ATC1	Trehalose	-	-	4.5	

Note: '-' indicates data not readily available in the searched literature.

Regulation of Trehalose Metabolism

The synthesis and degradation of trehalose are tightly regulated in response to various environmental cues and cellular states, particularly stress conditions.

Regulation in Bacteria

- *Escherichia coli*: The *otsBA* operon is a key component of the general stress response and is induced by osmotic stress, temperature stress, and entry into the stationary phase. This induction is largely dependent on the alternative sigma factor RpoS (σ^S).
- *Corynebacterium glutamicum*: This bacterium possesses three trehalose synthesis pathways (*OtsAB*, *TreYZ*, and *TreS*). Interestingly, under osmotic stress, the *TreYZ* pathway is the primary route for trehalose accumulation, although *otsA* and *treS* are also transcriptionally upregulated[1]. The *otsB* gene is regulated by the WhiB-like transcription factor WhcE in response to oxidative stress[2].
- *Pseudomonas aeruginosa*: Trehalose metabolism is integrated with glycogen biosynthesis. The *TreYZ* pathway is crucial for trehalose accumulation in response to ethanol and high salinity[3]. This response is regulated by the alternative sigma factor AlgU in a (p)ppGpp-dependent manner, involving SpoT and DksA[3].
- *Bacillus subtilis*: The *tre* operon, encoding the trehalose-specific phosphotransferase system (PTS) component TreP and the phospho- α -(1,1)-glucosidase TreA, is induced by the presence of trehalose and subject to carbon catabolite repression (CCR) by glucose[4][5]. CCR is mediated by the catabolite control protein A (CcpA)[5][6][7].

Regulation in Yeasts

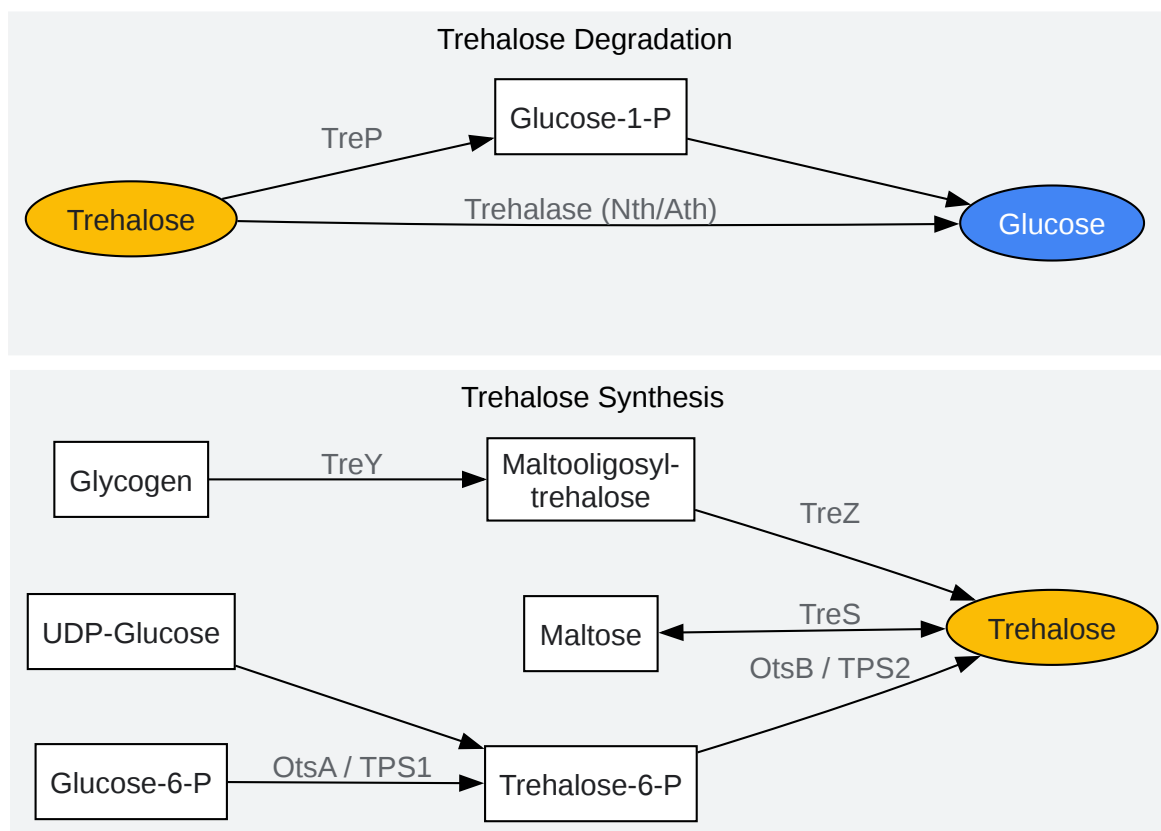
- *Saccharomyces cerevisiae*: The expression of trehalose synthesis genes, particularly TPS1 and TPS2, is strongly induced by various stresses, including heat, osmotic stress, and nutrient limitation. This induction is mediated by the general stress response transcription factors Msn2 and Msn4, which bind to Stress Response Elements (STREs) in the promoters of these genes[8][9]. The degradation of intracellular trehalose is primarily carried out by the neutral trehalase Nth1, whose activity is regulated by phosphorylation via the cAMP-dependent protein kinase A (PKA) pathway[10].

- *Schizosaccharomyces pombe*: The neutral trehalase Ntp1 is activated by metabolic and physical stresses, a process dependent on the protein kinases Pka1 and Sck1[3][11].
- *Candida albicans*: The acid trehalase encoded by ATC1 is localized to the cell wall and is required for growth on trehalose[12]. Its expression is regulated by glucose repression[12].

Visualization of Metabolic and Regulatory Pathways

The following diagrams, generated using Graphviz, illustrate the key trehalose metabolic and regulatory pathways in selected microbial species.

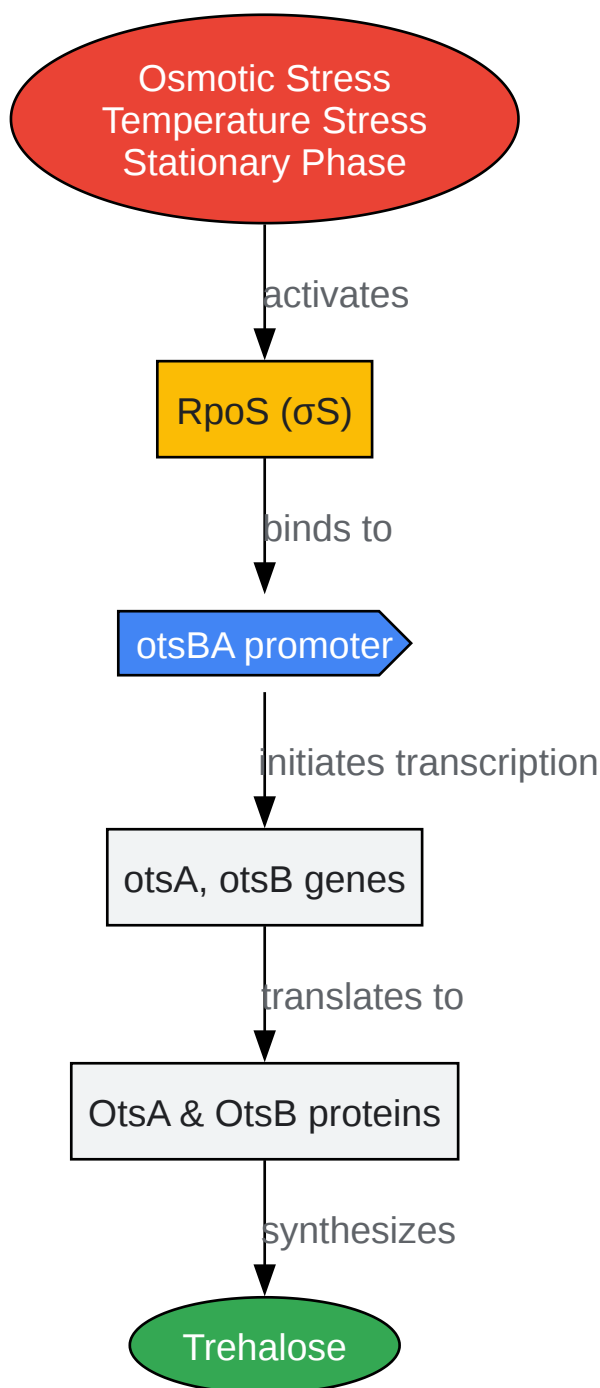
Trehalose Synthesis and Degradation Pathways



[Click to download full resolution via product page](#)

Overview of major trehalose synthesis and degradation pathways.

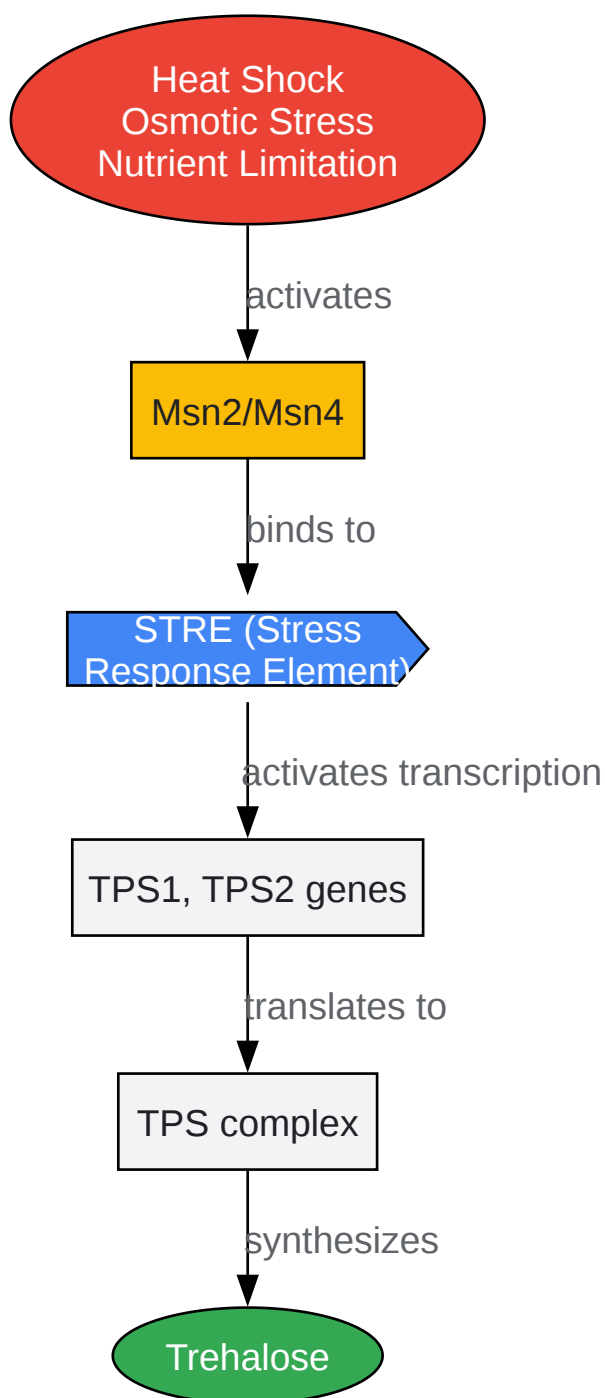
Regulatory Network of Trehalose Synthesis in *E. coli*



[Click to download full resolution via product page](#)

Stress-induced regulation of the *otsBA* operon in *E. coli*.

Stress Response Pathway for Trehalose Synthesis in *S. cerevisiae*



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of cold-active trehalose synthase from *Pseudarthrobacter* sp. for trehalose bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Functional characterization of *Schizosaccharomyces pombe* neutral trehalase altered in phosphorylatable serine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Catabolite repression mediated by the CcpA protein in *Bacillus subtilis*: novel modes of regulation revealed by whole-genome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catabolite Repression and Activation in *Bacillus subtilis*: Dependency on CcpA, HPr, and HprK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catabolite repression in *Bacillus subtilis*: a global regulatory mechanism for the gram-positive bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The *Saccharomyces cerevisiae* zinc finger proteins Msn2p and Msn4p are required for transcriptional induction through the stress response element (STRE). | The EMBO Journal [link.springer.com]
- 9. MSN2 | SGD [yeastgenome.org]
- 10. MSN2 and MSN4 Link Calorie Restriction and TOR to Sirtuin-Mediated Lifespan Extension in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of neutral trehalase by glucose and nitrogen source in *Schizosaccharomyces pombe* strains deficient in cAMP-dependent protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maicas.com [maicas.com]
- To cite this document: BenchChem. [A Comparative Analysis of Trehalose Metabolism Across Diverse Microbial Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598693#comparative-analysis-of-trehalose-metabolism-in-different-microbial-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com